2-Chloro-4-isopropylquinoline
Description
2-Chloro-4-isopropylquinoline is a halogenated quinoline derivative characterized by a chlorine atom at the 2-position and an isopropyl group at the 4-position of the quinoline core. This compound is of interest in medicinal and synthetic chemistry due to the quinoline scaffold's versatility in drug design and catalytic applications.
Properties
Molecular Formula |
C12H12ClN |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-chloro-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)10-7-12(13)14-11-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChI Key |
NJKNPEHTSYWZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituent type, position, and functional groups. These variations significantly influence physical properties and reactivity:
Observations:
- Substituent Size and Polarity: The isopropyl group in this compound is bulkier and more hydrophobic than the methyl group in 2-chloro-4-methylquinoline, likely increasing its lipophilicity and boiling point compared to the methyl analog .
- Functional Group Impact: The carboxylic acid group in the 6-chloro analog enhances polarity and solubility in aqueous media, contrasting with non-polar derivatives like 2-chloro-4-methylquinoline.
Comparative Data Limitations
Direct data on this compound are sparse. For instance:
- Melting/Boiling Points: Only analogs like 2-chloro-4-methylquinoline (569.2 K) and 4-chloro-α-p-tolylamino-2-phenylquinoline (221°C) provide indirect benchmarks.
- Synthetic Yields: High yields (80–88%) in esterified quinolines suggest efficient methodologies, but isopropyl-substituted variants may require further optimization.
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